N-(4-(((3-Acetyl-4-methyl-2,5-thiazolyl)amino)sulfonyl)phenyl)ethanamide
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Overview
Description
N-(4-(((3-Acetyl-4-methyl-2,5-thiazolyl)amino)sulfonyl)phenyl)ethanamide: is a complex organic compound that features a thiazole ring, an acetyl group, and a sulfonamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(((3-Acetyl-4-methyl-2,5-thiazolyl)amino)sulfonyl)phenyl)ethanamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.
Introduction of the Acetyl Group: The acetyl group is introduced via acetylation, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Sulfonamide Formation: The sulfonamide linkage is formed by reacting the thiazole derivative with a sulfonyl chloride in the presence of a base like triethylamine.
Final Coupling: The final step involves coupling the sulfonamide intermediate with an ethanamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl chloride can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Triethylamine, sulfonyl chlorides.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(((3-Acetyl-4-methyl-2,5-thiazolyl)amino)sulfonyl)phenyl)ethanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving sulfonamide groups. It may also serve as a model compound for studying the behavior of thiazole-containing molecules in biological systems.
Medicine
Medically, this compound has potential applications as a pharmaceutical intermediate. Its sulfonamide group is a common motif in many drugs, suggesting potential for development into therapeutic agents.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(4-(((3-Acetyl-4-methyl-2,5-thiazolyl)amino)sulfonyl)phenyl)ethanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity. The thiazole ring may also interact with specific protein sites, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(((3-Acetyl-4-methyl-2,5-thiazolyl)amino)sulfonyl)phenyl)acetamide
- N-(4-(((3-Acetyl-4-methyl-2,5-thiazolyl)amino)sulfonyl)phenyl)propionamide
Uniqueness
What sets N-(4-(((3-Acetyl-4-methyl-2,5-thiazolyl)amino)sulfonyl)phenyl)ethanamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the thiazole ring and the sulfonamide group allows for a wide range of interactions and applications that similar compounds may not offer.
Properties
IUPAC Name |
N-[4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S2/c1-8-13(9(2)18)22-14(15-8)17-23(20,21)12-6-4-11(5-7-12)16-10(3)19/h4-7H,1-3H3,(H,15,17)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOLGTQQZARMOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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